molecular formula C19H18N2O2S B2785953 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide CAS No. 476285-24-2

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

Cat. No. B2785953
CAS RN: 476285-24-2
M. Wt: 338.43
InChI Key: VQTIPLLFYBZMJF-UHFFFAOYSA-N
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Description

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide, also known as DMTA, is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, and analgesic effects. In

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in various experimental models. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes.
One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be safe in animal models at therapeutic doses, its toxicity profile has not been fully characterized. Additionally, the exact mechanism of action of this compound is not fully understood, making it difficult to predict potential side effects.

Future Directions

There are several potential future directions for research on N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide. One area of interest is the development of this compound derivatives with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to characterize its toxicity profile. Finally, studies are needed to determine the potential clinical applications of this compound in the treatment of various diseases.

Synthesis Methods

The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide involves the reaction of 2,4-dimethylphenyl isothiocyanate with 2-phenoxyacetic acid in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to exhibit anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy. Additionally, this compound has been shown to possess anti-inflammatory and analgesic effects, indicating its potential use in the treatment of pain and inflammation.

properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-13-8-9-16(14(2)10-13)17-12-24-19(20-17)21-18(22)11-23-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTIPLLFYBZMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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